Physical Property Differentiation: Melting Point Comparison
1-(3-Fluorophenyl)semicarbazide exhibits a melting point of 133-135 °C . This is significantly lower than the melting point of its unsubstituted analog, 1-phenylsemicarbazide (171-174 °C) , and also lower than that of the 4-fluoro isomer (as its hydrochloride salt, 210-213 °C) . This quantifiable difference is a direct consequence of the meta-fluoro substitution and can be a key factor in selecting a compound for specific reaction conditions, such as low-temperature or solvent-free syntheses, and impacts purification strategies like recrystallization.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 133-135 °C |
| Comparator Or Baseline | 1-Phenylsemicarbazide: 171-174 °C; 4-(4-Fluorophenyl)semicarbazide hydrochloride: 210-213 °C |
| Quantified Difference | 38-39 °C lower than 1-phenylsemicarbazide; 75-80 °C lower than 4-(4-fluorophenyl)semicarbazide hydrochloride |
| Conditions | Solid state, standard pressure |
Why This Matters
A lower melting point can simplify handling, improve solubility in certain solvents, and is a critical quality control parameter for confirming identity and purity upon procurement.
